

Spectroscopic data of (R)-N-Boc-2-(2-hydroxyethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (R)-N-Boc-2-(2-hydroxyethyl)morpholine
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An In-depth Technical Guide to the Spectroscopic Characterization of **(R)-N-Boc-2-(2-hydroxyethyl)morpholine**

Introduction

(R)-N-Boc-2-(2-hydroxyethyl)morpholine is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid morpholine scaffold, combined with the stereodefined side chain and the versatile N-Boc protecting group, makes it an attractive intermediate for the synthesis of complex, biologically active molecules.[1][2][3] The precise structural confirmation of such intermediates is paramount to ensure the integrity and success of multi-step synthetic campaigns.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **(R)-N-Boc-2-(2-hydroxyethyl)morpholine**. As direct, published spectra for this specific compound are not consolidated in the scientific literature, this document serves as an expert-level predictive guide. By dissecting the molecule into its constituent functional groups—the N-Boc protected morpholine ring and the 2-hydroxyethyl side chain—we can apply

established principles of NMR, IR, and Mass Spectrometry to forecast its spectral data with high confidence. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to verify the structure and purity of this important synthetic intermediate.

Molecular Structure and Conformation

The structural integrity of **(R)-N-Boc-2-(2-hydroxyethyl)morpholine** is best understood by examining its components. The morpholine ring typically adopts a stable chair conformation.^[4]^[5] The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom influences the electronic environment and can introduce rotational isomers (rotamers) due to hindered rotation around the N-C(O) amide bond, which may lead to the broadening or duplication of signals in NMR spectra at room temperature.^[6]^[7]

Below is the chemical structure with a numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Structure of **(R)-N-Boc-2-(2-hydroxyethyl)morpholine**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. We will analyze the expected ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR spectrum would be acquired using the following parameters:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Experiment: Standard one-dimensional proton experiment.

- Parameters: A 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Reference: The residual solvent peak (e.g., CHCl_3 at δ 7.26 ppm) is used for calibration.

Predicted ^1H NMR Data and Interpretation

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Interpretation
H-11 (t-Butyl)	1.40 - 1.50	s (singlet)	A strong singlet integrating to 9H, characteristic of the magnetically equivalent protons of the N-Boc group.
H-13 (CH ₂ OH)	3.60 - 3.80	m (multiplet)	These protons are adjacent to a stereocenter (C2) and a hydroxyl group, leading to a complex multiplet.
Morpholine Ring H	2.50 - 4.20	m (multiplet)	The 7 morpholine protons will appear as a series of complex, overlapping multiplets. Protons on C3, C5, and C6 adjacent to N and O will be shifted downfield. ^{[8][9]} Specifically, protons on C3 and C5 adjacent to the N-Boc group are expected around δ 2.8-4.2 ppm, while protons on C6 adjacent to the ring oxygen are expected around δ 3.5-3.9 ppm. ^{[4][10]}
H-12 (CH ₂)	1.60 - 1.90	m (multiplet)	Protons of the ethyl linker, appearing as a complex multiplet due

to coupling with H-2 and H-13.

H-14 (OH)

Variable (1.5 - 4.0)

br s (broad singlet)

The chemical shift is highly dependent on concentration, solvent, and temperature. The signal is often broad due to hydrogen bonding and chemical exchange.[11]

Causality Behind Predictions:

- N-Boc Group: The electron-withdrawing nature of the carbamate deshields adjacent protons (H-3, H-5), shifting them downfield compared to an unsubstituted morpholine.[6][12] The tert-butyl group itself gives a sharp, intense singlet due to its high symmetry and distance from deshielding groups.
- Morpholine Ring: Protons on carbons adjacent to the electronegative oxygen (C6) and nitrogen (C3, C5) atoms are shifted downfield. The chair conformation results in distinct axial and equatorial protons which, in principle, have different chemical shifts and coupling constants, leading to complex multiplets.[4]
- Hydroxyethyl Side Chain: The hydroxyl group on C13 deshields the attached protons. The complexity of the signals for H-12 and H-13 arises from diastereotopicity and coupling to the chiral center at C2.

Caption: Predicted key ^1H - ^1H COSY correlations.

Predicted ^{13}C NMR Data and Interpretation

The proton-decoupled ^{13}C NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Interpretation
C-11 (CH ₃)	~28.4	Characteristic signal for the three equivalent methyl carbons of the Boc group.[13]
C-10 (C(CH ₃) ₃)	~80.0	Quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen.[13]
C-7 (C=O)	~155.0	Carbonyl carbon of the carbamate, significantly downfield.
C-13 (CH ₂ OH)	~60.0	Carbon bearing the hydroxyl group.
C-12 (CH ₂)	~35.0	Aliphatic carbon in the side chain.
C-2 (CH)	~55.0	Chiral carbon of the morpholine ring, attached to the side chain.
C-3, C-5 (CH ₂)	40.0 - 50.0	Carbons adjacent to the N-Boc group. Two distinct signals may be observed.
C-6 (CH ₂)	~67.0	Carbon adjacent to the ring oxygen atom, shifted downfield.[8][14]

Causality Behind Predictions:

- **Electronegativity:** The chemical shift of a carbon is highly sensitive to the electronegativity of attached atoms.[14] Carbons bonded to oxygen (C6, C10, C13) and nitrogen (C3, C5) are shifted downfield. The C6 carbon, being adjacent to the ring ether oxygen, typically appears around 67 ppm in morpholine derivatives.[8]

- Carbonyl Group: The sp^2 hybridized carbonyl carbon (C7) of the carbamate is the most deshielded carbon, appearing far downfield (~155 ppm).[15]
- Boc Group: The quaternary (C10) and methyl (C11) carbons of the Boc group have highly characteristic and reliable chemical shifts, serving as excellent diagnostic markers.[16]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the neat compound (liquid or solid) is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Data and Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3550 - 3200	O-H stretch (alcohol)	Strong, Broad	This broad absorption is a hallmark of a hydrogen-bonded hydroxyl group.[11] [17][18]
3000 - 2850	C-H stretch (aliphatic)	Medium-Strong	Corresponds to the stretching vibrations of the sp ³ C-H bonds in the morpholine ring, side chain, and Boc group.[19]
~1690	C=O stretch (carbamate)	Strong, Sharp	A very intense and sharp peak characteristic of the carbonyl group in the N-Boc protector.[20]
1260 - 1050	C-O stretch	Strong	This region will contain strong absorptions from the C-O single bond stretching of the morpholine ether and the primary alcohol. [18][19]

Causality Behind Predictions:

- O-H Bond: The hydroxyl group's ability to form intermolecular hydrogen bonds causes a wide distribution of bond strengths, resulting in a characteristically broad and intense absorption band.[11]
- C=O Bond: The double bond of the carbamate carbonyl is a strong dipole, leading to a very intense and sharp absorption. Its position (~1690 cm⁻¹) is typical for urethanes

(carbamates).

- C-O Bonds: Both the ether linkage in the morpholine ring and the alcohol C-O bond contribute to strong absorptions in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Electrospray Ionization (ESI-MS)

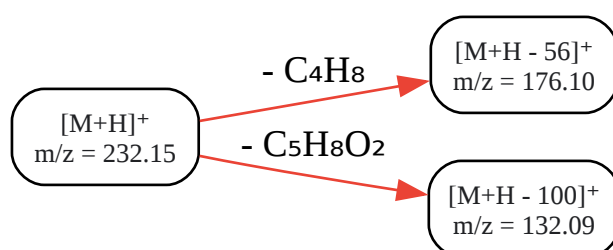
- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
- Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Method: The sample solution is infused directly into the ESI source. The analysis is typically performed in positive ion mode.

Predicted Mass Spectrum and Interpretation

The molecular formula of **(R)-N-Boc-2-(2-hydroxyethyl)morpholine** is $C_{11}H_{21}NO_4$, with a molecular weight of 231.29 g/mol .[\[3\]](#)

m/z Value (Predicted)	Ion Formula	Interpretation
232.15	$[\text{C}_{11}\text{H}_{22}\text{NO}_4]^+$	The protonated molecular ion, $[\text{M}+\text{H}]^+$. This is often the base peak in ESI.
254.13	$[\text{C}_{11}\text{H}_{21}\text{NNaO}_4]^+$	The sodium adduct, $[\text{M}+\text{Na}]^+$, is commonly observed.
176.10	$[\text{C}_7\text{H}_{14}\text{NO}_2]^+$	Loss of isobutylene (56 Da) from the Boc group, $[\text{M}+\text{H} - \text{C}_4\text{H}_8]^+$. This is a highly characteristic fragmentation for N-Boc compounds.[21][22]
132.09	$[\text{C}_6\text{H}_{14}\text{NO}_2]^+$	Loss of the entire Boc group (100 Da), $[\text{M}+\text{H} - \text{C}_5\text{H}_8\text{O}_2]^+$, resulting in the protonated (R)-2-(2-hydroxyethyl)morpholine fragment.

Causality Behind Fragmentation: The N-Boc group is notoriously labile under mass spectrometry conditions.[23][24] The most common fragmentation pathway involves a McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C_4H_8), resulting in a prominent $[\text{M}-56]$ peak.[21][23] Subsequent loss of CO_2 from this fragment can also occur. Alternatively, cleavage of the N-C(O) bond can lead to the loss of the entire Boc group.



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Caption: Key fragmentation pathways for N-Boc protected amines.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of **(R)-N-Boc-2-(2-hydroxyethyl)morpholine**. By understanding the expected spectroscopic signatures, researchers can confidently confirm the identity, structure, and purity of this key chiral intermediate. The key identifiers are:

- ^1H NMR: A prominent ~9H singlet around δ 1.4-1.5 ppm for the Boc group and complex multiplets for the morpholine and side-chain protons.
- ^{13}C NMR: Characteristic signals for the Boc carbonyl (~155 ppm), quaternary (~80 ppm), and methyl (~28 ppm) carbons.
- IR: A strong, broad O-H stretch ($3550\text{-}3200\text{ cm}^{-1}$) and a sharp, intense C=O stretch (~1690 cm^{-1}).
- MS: A clear protonated molecular ion ($[\text{M}+\text{H}]^+$ at m/z 232.15) and a characteristic fragment from the loss of isobutylene ($[\text{M}+\text{H} - 56]^+$ at m/z 176.10).

The combination of these techniques provides a self-validating system for the unambiguous structural elucidation of the target molecule, ensuring the quality and reliability of subsequent research and development efforts.

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- To cite this document: BenchChem. [Spectroscopic data of (R)-N-Boc-2-(2-hydroxyethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b599660/docs#spectroscopic-data-of-r-n-boc-2-2-hydroxyethyl-morpholine\]](https://www.benchchem.com/product/b599660/docs#spectroscopic-data-of-r-n-boc-2-2-hydroxyethyl-morpholine)

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